molecular formula C9H9ClN2O3 B7938184 3-Chloro-N-ethyl-5-nitrobenzamide

3-Chloro-N-ethyl-5-nitrobenzamide

Cat. No.: B7938184
M. Wt: 228.63 g/mol
InChI Key: XKUWFOLUVIUQNO-UHFFFAOYSA-N
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Description

3-Chloro-N-ethyl-5-nitrobenzamide (CAS: 1492101-71-9) is a substituted benzamide derivative characterized by a chloro group at position 3, a nitro group at position 5, and an ethylamide substituent on the benzene ring. It is commercially available with a purity of 95% and is utilized in synthetic chemistry and pharmaceutical research due to its electron-withdrawing nitro and chloro groups, which influence reactivity and molecular interactions .

Properties

IUPAC Name

3-chloro-N-ethyl-5-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN2O3/c1-2-11-9(13)6-3-7(10)5-8(4-6)12(14)15/h3-5H,2H2,1H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKUWFOLUVIUQNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=CC(=CC(=C1)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-N-ethyl-5-nitrobenzamide typically involves the condensation of 3-chloro-5-nitrobenzoic acid with ethylamine. The reaction is carried out under acidic or basic conditions to facilitate the formation of the amide bond. One common method involves the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to activate the carboxylic acid group, followed by the addition of ethylamine to form the desired benzamide derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also considered to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-N-ethyl-5-nitrobenzamide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation: The compound can undergo oxidation reactions, although these are less common due to the presence of the electron-withdrawing nitro group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under basic conditions.

    Reduction: Common reducing agents include palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4).

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used, though these reactions are less frequently applied to this compound.

Major Products Formed

    Nucleophilic Substitution: Products include various substituted benzamides depending on the nucleophile used.

    Reduction: The major product is 3-chloro-N-ethyl-5-aminobenzamide.

    Oxidation: Potential products include various oxidized derivatives, though these are less commonly studied.

Scientific Research Applications

3-Chloro-N-ethyl-5-nitrobenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Chloro-N-ethyl-5-nitrobenzamide depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The chloro and ethyl groups may also contribute to its binding affinity and specificity for certain targets .

Comparison with Similar Compounds

Positional Isomers: 2-Chloro-N-ethyl-4-nitrobenzamide (YF-1296)

  • Structure : Chloro at position 2, nitro at position 4, ethylamide group.
  • Key Differences :
    • The altered positions of the chloro and nitro groups significantly affect electronic distribution. The nitro group at position 4 (meta to the amide) reduces steric hindrance compared to the target compound’s para-nitro group.
    • Reactivity: The ortho-chloro group in YF-1296 may enhance electrophilic substitution at position 6, whereas the target compound’s meta-chloro directs reactions to position 2 or 4 .
  • Applications : Positional isomers like YF-1296 are often explored for divergent biological activities, such as kinase inhibition or antimicrobial properties .

Cyclopropyl-Substituted Analog: 5-Chloro-N-cyclopropyl-2-nitrobenzamide

  • Structure : Cyclopropylamide substituent, nitro at position 2, chloro at position 4.
  • Electronic Effects: The nitro group at position 2 (ortho to the amide) creates a stronger electron-withdrawing effect, polarizing the ring differently .
  • Applications : Cyclopropyl derivatives are valued in drug design for metabolic stability and improved pharmacokinetics .

Heterocyclic Derivatives: N-{[2-Chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-2-methyl-3-nitrobenzamide

  • Structure : Benzoxazol heterocycle at position 5, thiourea linkage, and additional methyl groups.
  • The thiourea moiety increases molecular weight (MW: ~455 g/mol) and may improve thermal stability compared to the simpler amide in the target compound (MW: ~258 g/mol) .
  • Applications : Such heterocyclic systems are common in anticancer and antiviral agents .

Phenethyl-Substituted Analog: N-(3-Chlorophenethyl)-4-nitrobenzamide

  • Structure : Phenethylamide group, nitro at position 4, chloro on the phenethyl chain.
  • Key Differences :
    • The phenethyl group enhances lipophilicity (logP ~3.5 estimated), favoring membrane permeability over the ethyl group (logP ~2.1 estimated).
    • The para-nitro group may reduce steric interactions compared to the target compound’s meta-nitro .
  • Applications : Phenethyl derivatives are explored in CNS-targeting drugs due to improved blood-brain barrier penetration .

Data Table: Structural and Functional Comparison

Compound Name Substituents (Positions) Molecular Weight (g/mol) Key Features Applications
3-Chloro-N-ethyl-5-nitrobenzamide Cl (3), NO₂ (5), EtNHCO (1) 258.68 Balanced lipophilicity, moderate steric bulk Intermediate in drug synthesis
2-Chloro-N-ethyl-4-nitrobenzamide Cl (2), NO₂ (4), EtNHCO (1) 258.68 Ortho-chloro enhances reactivity Kinase inhibitors, antimicrobials
5-Chloro-N-cyclopropyl-2-nitrobenzamide Cl (5), NO₂ (2), C₃H₅NHCO (1) 268.69 High steric bulk, metabolic stability Antipsychotic candidates
N-(3-Chlorophenethyl)-4-nitrobenzamide Cl (phenethyl), NO₂ (4), PhCH₂CH₂NHCO (1) 334.78 High lipophilicity, CNS-targeting Neuroactive agents
N-{[2-Chloro-5-(benzoxazol)phenyl]carbamothioyl}-2-methyl-3-nitrobenzamide Cl (2), NO₂ (3), benzoxazol (5) ~455.00 Heterocyclic π-stacking, thiourea Anticancer, antiviral research

Research Findings and Implications

  • Reactivity Trends : Nitro groups at positions 2 or 5 (as in the target compound) exhibit stronger electron-withdrawing effects compared to position 4, influencing regioselectivity in further derivatization .
  • Biological Activity : Cyclopropyl and benzoxazol derivatives show promise in overcoming drug resistance, attributed to their unique steric and electronic profiles .
  • Synthetic Challenges : Ortho-substituted nitro compounds (e.g., YF-1296) require careful optimization to avoid byproducts during amidation .

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